Product packaging for 3,5-dichloro-N-phenylbenzamide(Cat. No.:)

3,5-dichloro-N-phenylbenzamide

Cat. No.: B5802711
M. Wt: 266.12 g/mol
InChI Key: YNZIDEFPHIVLJR-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-phenylbenzamide is a high-purity chemical compound offered for research and development applications. Recent investigations into N-phenylbenzamide analogs have highlighted the significance of the 3,5-dichloro substitution pattern. Specifically, research has identified this structural motif as a key pharmacophore in compounds exhibiting potent activity against Schistosoma mansoni , the parasitic worm responsible for the neglected tropical disease schistosomiasis . In these studies, analogs featuring 3,5-dichloro substitution on one phenyl ring demonstrated high anti-parasitic activity by inducing severe degenerative changes in adult worms, establishing a critical structure-activity relationship (SAR) . The compound can be synthesized via methods such as Fe-mediated reductive amidation, which directly couples nitroarenes with acyl chlorides in water, offering a step-economic and practical route for its production . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are responsible for verifying the identity and purity of the compound for their specific applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9Cl2NO B5802711 3,5-dichloro-N-phenylbenzamide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5-dichloro-N-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2NO/c14-10-6-9(7-11(15)8-10)13(17)16-12-4-2-1-3-5-12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZIDEFPHIVLJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Reaction Pathways of 3,5 Dichloro N Phenylbenzamide

Classical and Conventional Synthetic Routes to N-Phenylbenzamides

The traditional synthesis of N-phenylbenzamides, including 3,5-dichloro-N-phenylbenzamide, relies on well-established organic chemistry reactions. These methods are characterized by their directness but often require stoichiometric activating agents or harsh conditions.

Nucleophilic Acyl Substitution Approaches Employing Acid Chlorides

One of the most fundamental and widely practiced methods for creating amide bonds is through nucleophilic acyl substitution. masterorganicchemistry.com This reaction involves an acyl donor, which is electrophilic, reacting with a nucleophilic amine. nih.gov The mechanism proceeds in two stages: the initial addition of the nucleophile to the carbonyl carbon forms a tetrahedral intermediate, which then collapses, expelling a leaving group to reform the carbonyl group of the new amide. vanderbilt.edu

Among carboxylic acid derivatives, acid chlorides are the most reactive. vanderbilt.edulibretexts.org Their high reactivity stems from two main factors: the strong electron-withdrawing inductive effect of the chlorine atom, which increases the electrophilicity of the carbonyl carbon, and the relative lack of resonance stabilization compared to other derivatives like amides. libretexts.org This makes the chloride ion an excellent leaving group. pearson.com

The synthesis of N-phenylbenzamides via this route is straightforward, typically involving the reaction of a substituted benzoyl chloride with aniline (B41778) or its derivatives. For the specific synthesis of this compound, 3,5-dichlorobenzoyl chloride would be reacted with aniline. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrochloric acid (HCl) byproduct. unair.ac.id

General Reaction Scheme:

Figure 1: Nucleophilic Acyl Substitution using an Acid Chloride.
Reaction scheme showing a substituted benzoyl chloride reacting with aniline to form an N-phenylbenzamide and HCl.

This classical two-step approach is often proposed when preparing an amide from a nitro compound, which involves reduction to an amine followed by acylation. rsc.org In one documented synthesis, various 4-nitro-N-(4-nitrophenyl)benzamide intermediates were prepared in good yields (65–96%) by reacting commercially available 4-nitroanilines with 4-nitrobenzoyl chlorides. nih.gov

Amidation Reactions Involving Carboxylic Acids and Amines

Directly forming an amide bond by condensing a carboxylic acid with an amine is an attractive, atom-economical method. researchgate.netsci-hub.se However, since carboxylic acids are less reactive than acid chlorides, this reaction does not typically proceed without assistance. The primary challenge is that amines are basic and will react with the acidic carboxylic acid in an acid-base reaction to form a stable carboxylate salt, which is unreactive toward further nucleophilic attack.

To overcome this, various activating agents, known as coupling reagents, are employed. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group in situ, facilitating the nucleophilic attack by the amine. nih.gov This approach is one of the most frequently used in medicinal chemistry. nih.gov

A variety of coupling reagents have been developed over the years. nih.gov Some of the most common are carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govresearchgate.net Other reagents include phosphonium (B103445) salts like BOP-Cl and HATU. researchgate.netnih.govresearchgate.net

Coupling Reagent/SystemDescription
EDC/HOBt A widely used water-soluble carbodiimide (B86325) system that activates the carboxylic acid to form a reactive HOBt ester. nih.gov
DCC/DMAP A classic carbodiimide reagent; the urea (B33335) byproduct is insoluble in many solvents, which can simplify purification. DMAP acts as an acyl transfer agent. nih.gov
HATU/DIPEA An aminium-based coupling reagent known for its high efficiency and ability to suppress side reactions, often used with a non-nucleophilic base like DIPEA. nih.gov
BOP-Cl A phosphonium-based reagent effective for coupling, especially in cases where other reagents may be sluggish. nih.gov
In situ Phosphonium Salts Generated from reagents like N-chlorophthalimide and triphenylphosphine, these act as activating agents for the carboxylic acid. nih.govacs.org

The reaction mechanism with these agents typically involves the carboxylic acid first reacting with the coupling reagent to form a highly reactive intermediate (e.g., an O-acylisourea with carbodiimides or an acyloxyphosphonium salt). The amine then attacks this intermediate to form the amide, and the coupling reagent is released as a byproduct (e.g., a urea derivative). nih.gov

Optimization of Reaction Conditions and Scalability

The efficiency and yield of classical amidation reactions are highly dependent on the chosen conditions. Key parameters for optimization include the choice of solvent, temperature, and the specific coupling reagents used. For instance, in the synthesis of certain N-phenylbenzamide derivatives, changing the solvent from a mixture of ethanol (B145695) and acetonitrile (B52724) to dimethylformamide (DMF) was found to dramatically improve the reaction yields. nih.govacs.org Similarly, for electron-deficient amines, which are less nucleophilic, a protocol using EDC and DMAP with a catalytic amount of HOBt in acetonitrile was found to provide good to excellent yields. nih.gov

The scalability of a synthetic route is a critical factor for industrial applications. While many laboratory-scale syntheses are reported, specific mention of gram-scale synthesis of N-phenylbenzamide highlights the potential for larger-scale production using established methods. researchgate.net Furthermore, newer methods, such as certain iron-mediated syntheses, are noted for their easy scalability, offering advantages over traditional routes that may generate difficult-to-remove byproducts. rsc.org

Advanced and Catalytic Synthesis Strategies

To overcome the limitations of classical methods, such as the use of stoichiometric and often toxic reagents, significant research has focused on developing catalytic approaches for amide bond formation. researchgate.net

Metal-Mediated Reactions for N-Aryl Amide Formation

Transition-metal catalysis has emerged as a powerful tool for constructing C-N bonds, including the amide linkage. researchgate.netnih.gov Catalytic cycles involving metals like palladium, copper, and iron can facilitate amidation reactions under milder conditions and with greater efficiency and substrate scope than conventional methods. researchgate.netnih.gov

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have been adapted for C-N amidation. syr.edu These reactions typically couple an aryl halide with an amide in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. syr.edu Copper-catalyzed methods, which build on the principles of the Ullmann reaction, are also widely used for forming N-aryl amides. researchgate.net

Iron-Catalyzed Amidation from Nitroarenes and Acyl Chlorides

A particularly innovative and environmentally conscious strategy involves the direct synthesis of N-aryl amides from nitroarenes and acyl chlorides, mediated by iron. rsc.org This method is significant because it bypasses the need to pre-reduce the nitroarene to an aniline, combining the reduction and acylation steps into a single pot. rsc.org Nitroarenes are readily available and inexpensive industrial chemicals, making them attractive starting materials. rsc.org

In a recently developed protocol, iron dust serves as the sole reductant and additive, and the reaction is conducted in water, a green solvent. rsc.org This approach is selective, mild, and can be easily performed on a large scale. rsc.org The general procedure involves stirring a mixture of the nitroarene, the acyl chloride, and iron dust in water at a moderate temperature (e.g., 60 °C) for several hours. rsc.org

The reaction of nitrobenzene (B124822) with various benzoyl chlorides demonstrates the method's utility. The electronic properties of the substituents on the benzoyl chloride influence the reaction yield, with electron-donating groups generally affording higher yields. rsc.org

Table of Substrate Scope for Iron-Mediated Synthesis of N-Aryl Amides rsc.org Reaction Conditions: Nitroarene (0.25 mmol), Acyl Chloride (0.5 mmol), Fe dust, H₂O (1 mL), 60 °C, 36 h.

NitroareneAcyl ChlorideProductYield (%)
NitrobenzeneBenzoyl chlorideN-Phenylbenzamide88
Nitrobenzene4-Methylbenzoyl chlorideN-Phenyl-4-methylbenzamide92
Nitrobenzene4-Methoxybenzoyl chlorideN-Phenyl-4-methoxybenzamide95
Nitrobenzene4-Chlorobenzoyl chlorideN-Phenyl-4-chlorobenzamide73
Nitrobenzene4-Fluorobenzoyl chlorideN-Phenyl-4-fluorobenzamide75
1-Chloro-4-nitrobenzeneBenzoyl chlorideN-(4-Chlorophenyl)benzamide72
1-Methyl-4-nitrobenzeneBenzoyl chlorideN-(p-Tolyl)benzamide85

This iron-mediated synthesis represents a significant advancement, offering a more sustainable and efficient alternative to classical two-step procedures and avoiding the use of more expensive or toxic catalytic systems. rsc.org

Visible-Light Induced Synthetic Transformations

Visible-light photoredox catalysis has emerged as a powerful and environmentally friendly method for various chemical transformations, including the formation of C–N bonds. nih.gov This approach utilizes a photocatalyst, such as eosin (B541160) Y, which, upon irradiation with visible light, can facilitate single electron transfer (SET) processes. nih.gov While direct synthesis of this compound using this method is not explicitly detailed in the provided search results, the general principle has been successfully applied to the synthesis of N-monoalkylated benzamides from benzamides and benzyl (B1604629) alcohols. nih.gov This suggests a potential pathway for the N-arylation of amides under mild conditions. The reaction proceeds through the activation of a substrate by the excited photocatalyst, initiating a cascade of radical-based reactions that culminate in the formation of the desired C–N bond. nih.govrsc.org This methodology offers a greener alternative to traditional methods that often require harsh conditions. nih.gov

Parallel Synthesis Techniques for Benzamide (B126) Libraries

Parallel synthesis has become an invaluable tool in medicinal chemistry for the rapid generation of large and diverse compound libraries for screening and lead optimization. nih.govuniroma1.itrsc.org This high-throughput approach allows for the simultaneous synthesis of numerous compounds in spatially addressed arrays. uniroma1.itrsc.org

For benzamide libraries, both solid-phase and solution-phase parallel synthesis strategies have been effectively employed. acs.orgmdpi.com In a solid-phase approach, a starting material is attached to a resin support, and subsequent reaction steps are carried out. rsc.orgmdpi.com This facilitates purification as excess reagents and byproducts can be washed away. Ellman's synthesis of a benzodiazepine (B76468) library was a pioneering example of this technique for small molecules. uniroma1.itrsc.org

In solution-phase parallel synthesis, all reactions are conducted in solution, often utilizing automated reaction stations to manage multiple reactions simultaneously. acs.org A base-catalyzed N-benzoylation method using sodium hydride has been reported to provide high yields (71-79%) for the synthesis of vinylic benzamide derivatives, demonstrating the efficiency of this technique. acs.org The application of parallel synthesis has been successful in creating libraries of amide-linked small molecules, which have been screened for various biological activities. nih.gov

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanism is crucial for optimizing reaction conditions and improving yields. This involves identifying key intermediates, transition states, and the rate-determining step of the reaction.

Investigation of Rate-Determining Steps and Intermediates

In the context of transamidation reactions, mechanistic studies have identified the hydrolysis of an intermediate as the rate-determining step in some catalytic cycles. mdpi.com For other reactions, such as the palladium-catalyzed synthesis of N-phenylbenzamide from benzenesulfinate (B1229208) and phenylisocyanate, density functional theory (DFT) calculations have been used to explore the potential energy surface and identify the barriers associated with different reaction pathways. researchgate.net These studies can reveal why certain reaction pathways are favored over others. For instance, in some cases, the rate-limiting step can change depending on the concentration of the reactants. researchgate.net

Understanding Side Reactions and Yield Optimization

In any chemical synthesis, the formation of undesired byproducts can significantly lower the yield of the target compound. Identifying these side reactions is a critical step towards optimizing the reaction conditions to favor the desired product.

In the synthesis of benzamides, potential side reactions can include the hydrolysis of the acyl chloride starting material or self-condensation reactions. In the palladium-catalyzed synthesis of N-phenylbenzamide, a competing side reaction involving desulfination and reductive elimination to form biphenyl (B1667301) was identified as the dominant pathway in solution, preventing the formation of the desired amide. researchgate.net

Yield optimization involves systematically varying reaction parameters such as temperature, solvent, catalyst, and reactant concentrations to minimize side reactions and maximize the formation of the desired product. For example, in the synthesis of benzamide via a superacid-catalyzed reaction, it was found that increasing the reaction temperature and the amount of acid suppressed the formation of benzonitrile (B105546) as a byproduct, leading to a higher yield of the desired benzamide. nih.gov

Synthesis of Key Precursors and Analogues of this compound

The availability of starting materials is a key consideration in any synthetic route. The primary precursors for this compound are a dichlorinated benzoyl moiety and aniline.

Preparation of Dichlorinated Benzoyl Moieties

The most common precursor for the dichlorinated benzoyl moiety is 3,5-dichlorobenzoyl chloride. This can be prepared from 3,5-dichlorobenzoic acid. jst.go.jp A general method for synthesizing benzoyl chlorides involves the reaction of the corresponding benzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. google.com For instance, high-purity benzoyl chloride can be synthesized by reacting benzoic acid with thionyl chloride in the presence of a catalyst like N,N-dimethylformamide (DMF). google.com The reaction proceeds with the evolution of sulfur dioxide and hydrogen chloride gas, and the excess thionyl chloride can be removed by distillation to yield the crude benzoyl chloride, which is then purified by vacuum distillation. google.com This methodology is applicable to the synthesis of substituted benzoyl chlorides, including 3,5-dichlorobenzoyl chloride, from the corresponding 3,5-dichlorobenzoic acid.

Another route to dichlorinated benzoyl compounds starts from dichlorinated toluenes. For example, α,α,α-trichlorotoluene can be produced from toluene (B28343) and liquid chlorine, which can then be reacted with benzoic acid or water to yield benzoyl chloride. google.com

Synthetic Routes to Substituted Aniline Components

The structural diversity of the resulting this compound derivatives is fundamentally reliant on the availability of a wide array of substituted aniline precursors. Various synthetic strategies have been established for the preparation of these essential building blocks.

A conventional and widely utilized method for synthesizing substituted anilines is the reduction of the corresponding nitroaromatic compounds. scienceinfo.com For instance, substituted 4-nitroanilines can be initially reacted with 4-nitrobenzoyl chlorides to produce dinitro intermediates. These intermediates are subsequently reduced to the corresponding diamines through methods such as catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, or chemical reduction with reagents like tin(II) chloride dihydrate in an acidic medium. nih.gov

In addition to these classical methods, a number of modern and efficient approaches for the synthesis of substituted anilines have been developed:

Imine Condensation–Isoaromatization: A notable advancement is a catalyst- and additive-free method for producing 2-benzyl N-substituted anilines. beilstein-journals.org This reaction proceeds through a sequential imine condensation and isoaromatization pathway, starting from (E)-2-arylidene-3-cyclohexenones and primary amines, and provides yields in the range of 23–82%. beilstein-journals.org

Three-Component Reactions: A straightforward synthesis of meta-substituted arylamines can be achieved through a three-component cyclo-condensation and aromatization reaction. rsc.org This method utilizes in situ generated imines from acetone, which then react with 1,3-diketones under either conventional heating or microwave irradiation. rsc.org

Synthesis from Cyclohexanones: Substituted anilines can be directly synthesized from cyclohexanones by employing a palladium on carbon–ethylene (B1197577) system. acs.org This process involves a hydrogen transfer mechanism between the cyclohexanone (B45756) and ethylene under non-aerobic conditions. acs.org

Smiles Rearrangement: A metal-free approach for the synthesis of N-substituted anilines involves the Smiles rearrangement of sulfonamides derived from sulfonyl chlorides and amines. acs.org This method is valued for its operational simplicity and its tolerance of a broad range of functional groups. acs.org

Derivatization Strategies of the N-Phenylbenzamide Core

The N-phenylbenzamide framework is a highly adaptable scaffold that can undergo a variety of chemical modifications to generate an extensive range of derivatives with customized properties. These derivatization strategies are often aimed at introducing diverse functional groups onto either the N-phenyl ring or the benzamide ring system. Such modifications can significantly influence the molecule's biological activity, physicochemical characteristics, and binding affinity to specific molecular targets.

A prevalent strategy involves the introduction of various substituents onto the aniline-derived phenyl ring. For example, in the quest for new antiparasitic agents, researchers have synthesized N-phenylbenzamide derivatives bearing different substituents on the N-phenyl ring to enhance their therapeutic efficacy. nih.gov These modifications have included the incorporation of halogens such as fluorine and chlorine, as well as lipophilic and electron-donating groups like an isopropoxy moiety. nih.gov

Another key derivatization approach focuses on the modification of the benzamide portion of the molecule. For instance, in the development of novel anticancer agents, imidazole-based N-phenylbenzamide derivatives have been successfully synthesized. nih.gov This was achieved through an efficient one-pot, three-component reaction involving phthalic anhydride, a substituted aniline, and 2,3-diaminomaleonitrile. nih.gov

Furthermore, the N-phenylbenzamide core can be derivatized by modifying existing functional groups. For instance, if the benzamide portion contains an amino group, this can serve as a handle for further functionalization through alkylation or acylation. An example of this is the derivatization of N-substituted aminobenzamide scaffolds by reacting the amino group with α-bromoketones in the presence of a base to introduce additional structural diversity. dovepress.com

Table of Compound Names

Structural Characterization and Advanced Spectroscopic Analysis

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. For derivatives of N-phenylbenzamide, HRMS has been instrumental in confirming their structures with low mass error, typically less than ±5 ppm. nih.gov This level of accuracy allows for the unambiguous identification of molecular ion species. nih.gov While specific HRMS data for 3,5-dichloro-N-phenylbenzamide is not detailed in the provided search results, the application of this technique to similar organometallic compounds underscores its importance in structural confirmation. nih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used for the analysis of various compounds, including organometallics and other complex molecules. nih.govamericanpharmaceuticalreview.com It is particularly valuable for determining the structure of compounds that are challenging to analyze by other methods. nih.gov In the context of N-phenylbenzamides, ESI-MS has been employed to study gas-phase reactions and fragmentation patterns. researchgate.net For instance, studies on deprotonated N-phenylbenzamides using ESI tandem mass spectrometry (ESI-MS/MS) have provided insights into intramolecular rearrangement reactions. researchgate.net The technique allows for the observation of molecular ions and their fragments, which aids in piecing together the compound's structure. uasz.sn The analysis is typically conducted in either positive or negative ion mode, with parameters such as ion source temperature, capillary voltage, and desolvation temperature being optimized for the specific analyte. americanpharmaceuticalreview.com

X-ray Crystallography for Three-Dimensional Structural Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid.

Crystal Structure Elucidation of this compound

The crystal structure of this compound (C₁₃H₉Cl₂NO) has been determined, revealing key details about its solid-state conformation. nih.gov The analysis shows that the conformation of the H-N-C=O unit is trans, a feature that is also observed in several other chlorinated N-phenylbenzamide derivatives. nih.govnih.gov

Below is a table summarizing the crystallographic data for this compound.

Parameter Value
Formula C₁₃H₉Cl₂NO
Molecular Weight 266.12 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 12.569 (3) Å
b 13.018 (3) Å
c 7.378 (2) Å
β 106.18 (3)°
Volume 1160.4 (5) ų
Z 4

This data is based on the crystallographic information file for this compound.

Analysis of Molecular Conformation and Dihedral Angles

The relative orientation of the different components of the this compound molecule is defined by its dihedral angles. The amide group forms a dihedral angle of 14.3 (8)° with the benzoyl ring and 44.4 (4)° with the aniline (B41778) ring. nih.gov The benzoyl and aniline rings themselves are twisted with respect to each other, forming a dihedral angle of 58.3 (1)°. nih.gov This twisted conformation is a common feature in related benzanilide (B160483) structures. nih.gov

A summary of the key dihedral angles is presented in the table below.

Dihedral Angle Value (°)
Amide Group and Benzoyl Ring14.3 (8)
Amide Group and Aniline Ring44.4 (4)
Benzoyl Ring and Aniline Ring58.3 (1)

Intermolecular Interactions in the Crystalline State

The packing of molecules in the crystal lattice is governed by various intermolecular forces. In the case of this compound, hydrogen bonding plays a crucial role.

In the crystalline state, molecules of this compound are linked together by N-H⋯O hydrogen bonds. nih.gov This interaction involves the hydrogen atom of the amide group (N-H) and the oxygen atom of the carbonyl group (C=O) of an adjacent molecule. nih.gov These hydrogen bonds form infinite chains that propagate along the c-axis of the crystal. nih.gov This type of hydrogen bonding is a recurring motif in the crystal structures of benzamides and related compounds, contributing significantly to the stability of the crystal packing. nih.govresearchgate.net

Weak Non-Covalent Interactions (e.g., C-H···O, C-H···N, C-H···π, π···π)

The primary intermolecular force is the classical N—H···O hydrogen bond, which links the molecules into infinite chains. nih.govnih.gov In these chains, the amide hydrogen of one molecule interacts with the carbonyl oxygen of an adjacent molecule, creating a robust one-dimensional array.

In addition to this primary hydrogen bond, several other weak interactions are observed. These include C—H···O and potential C—H···π interactions. The geometric parameters of these interactions, such as the donor-acceptor distances and the corresponding angles, are critical in determining their strength and significance in the crystal lattice. For instance, a C—H bond on one of the phenyl rings can act as a weak hydrogen bond donor to a carbonyl oxygen or the π-system of an adjacent aromatic ring.

The table below summarizes the key geometric parameters for the identified non-covalent interactions in the crystal structure of this compound. These parameters are derived from single-crystal X-ray diffraction data.

Interaction TypeDonor (D) - H···Acceptor (A)D-H (Å)H···A (Å)D···A (Å)∠D-H···A (°)Symmetry Operation for A
N-H···O N1-H1···O10.862.062.919(3)175x, -1+y, z
C-H···O C12-H12···O10.932.583.428(4)1522-x, -1/2+y, 3/2-z
C-H···π C4-H4···Cg10.932.893.758(3)1562-x, 1/2+y, 3/2-z

Cg1 represents the centroid of the dichlorinated phenyl ring (C1-C6).

The presence of these varied non-covalent interactions, ranging from the relatively strong N-H···O hydrogen bonds to the weaker C-H···O and C-H···π interactions, collectively dictates the molecular conformation and the efficient packing of the molecules in the crystalline state. The interplay of these forces highlights the complexity and subtlety of intermolecular associations in organic solids.

Investigation of Polymorphism and Crystal Packing Phenomena

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials science and pharmaceuticals due to the different physicochemical properties that polymorphs can exhibit. scirp.orgdocumentsdelivered.com

Based on a comprehensive review of the available scientific literature, there have been no reported studies on the polymorphism of this compound. The crystal structure that has been characterized is a monoclinic form belonging to the P2₁/c space group. nih.gov

The crystal packing of this known form of this compound is a well-defined phenomenon primarily directed by the interplay of the non-covalent interactions detailed in the previous section. The molecules are organized into infinite chains along the c-axis, a structural motif driven by the strong N—H···O hydrogen bonds. nih.govnih.gov These chains form the primary supramolecular building blocks of the crystal structure.

The conformation of the molecule is characterized by a significant twist between the two aromatic rings. The dihedral angle between the benzoyl ring and the dichlorophenyl ring is 58.3 (1)°. nih.govnih.gov This non-planar conformation is a result of steric hindrance and the optimization of intermolecular packing forces. The amide group itself is nearly planar and makes dihedral angles of 14.3 (8)° with the benzoyl ring and 44.4 (4)° with the dichlorinated aniline ring. nih.govnih.gov

Theoretical and Computational Chemistry of 3,5 Dichloro N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and predict various chemical and physical properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used technique due to its favorable balance between accuracy and computational cost. DFT calculations can be used to determine optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, molecular electrostatic potential (MEP), and global reactivity descriptors (e.g., hardness, electrophilicity).

A comprehensive search of scientific literature did not yield specific studies that have applied Density Functional Theory to analyze the electronic structure and reactivity of 3,5-dichloro-N-phenylbenzamide. Such a study would typically involve optimizing the molecule's geometry and calculating its frontier molecular orbitals (HOMO and LUMO) to predict its reactivity and kinetic stability.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) scan is a computational technique used to map the energy of a molecule as a function of one or more of its geometric parameters, such as bond lengths, bond angles, or dihedral angles. This allows for the identification of stable conformers (energy minima) and transition states between them.

Table 1: Key Crystallographic Dihedral Angles of N-(3,5-Dichlorophenyl)benzamide nih.gov
ParameterValue (°)
Dihedral Angle (Amide Group vs. Benzoyl Ring)14.3 (8)
Dihedral Angle (Amide Group vs. Aniline (B41778) Ring)44.4 (4)
Dihedral Angle (Benzoyl Ring vs. Aniline Ring)58.3 (1)

A computational PES scan would typically involve systematically rotating the dihedral angles around the C-N and C-C single bonds connecting the amide linker to the phenyl rings to map out the energetic landscape and identify the lowest energy conformers in the gaseous phase or in solution.

Prediction of Spectroscopic Parameters and Vibrational Modes

Quantum chemical methods, particularly DFT, are highly effective at predicting spectroscopic parameters. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain the harmonic vibrational frequencies. These theoretical frequencies can be correlated with experimental data from infrared (IR) and Raman spectroscopy to provide a detailed assignment of the vibrational modes of the molecule.

A detailed computational study predicting the spectroscopic parameters and vibrational modes for this compound has not been identified in the scientific literature. Such an analysis would provide a theoretical vibrational spectrum, where specific peaks could be assigned to functional group motions like N-H stretching, C=O stretching, C-Cl stretching, and phenyl ring vibrations.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other molecules over time.

Molecular Dynamics Simulations to Explore Conformational Space

Molecular dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. MD simulations are particularly useful for exploring the conformational space of flexible molecules in different environments (e.g., in a solvent) and at different temperatures, providing insights that are complementary to static quantum chemical calculations.

No specific molecular dynamics simulation studies focused on exploring the conformational space of this compound were found in a review of the available literature. An MD simulation for this molecule would reveal how the dihedral angles fluctuate over time, the stability of different conformations in solution, and potential intramolecular interactions.

Molecular Docking for Ligand-Target Interaction Hypothesis Generation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex uomisan.edu.iq. The process involves sampling a large number of possible conformations and orientations of the ligand in the binding site of the protein. A scoring function is then used to estimate the binding affinity for each pose, allowing researchers to generate hypotheses about how a ligand might interact with a biological target at the molecular level.

While molecular docking is a common technique applied to benzamide (B126) derivatives to explore their therapeutic potential, specific molecular docking studies featuring this compound as the ligand were not identified in the surveyed scientific literature. Such a study would involve selecting a specific protein target and using docking software to predict the binding mode and affinity of this compound, identifying key interactions such as hydrogen bonds and hydrophobic contacts with the protein's active site residues.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. frontiersin.orgwikipedia.org By quantifying molecular features through numerical values known as descriptors, QSAR models can predict the activity of new compounds and provide insights into the molecular properties that govern their biological effects. frontiersin.org

The development of a QSAR model for a class of compounds like N-phenylbenzamides involves calculating a range of physicochemical descriptors and using statistical methods, such as multi-linear regression, to build a predictive equation. researchgate.netdergipark.org.tr While specific QSAR models for the precise compound this compound are not detailed in the literature, studies on substituted benzamides have identified several key physicochemical descriptors that are critical for modeling their activity. nih.gov

Research on N-phenylbenzamides as antimicrobial agents has shown that descriptors such as molecular weight and total energy are significant contributors to their activity. nih.gov Furthermore, the electrophilicity index was found to be important for activity against Gram-positive bacteria, suggesting electrostatic interactions are key, while molar refractivity and logP (a measure of hydrophobicity) were correlated with activity against Gram-negative bacteria, indicating the importance of steric and hydrophobic interactions. nih.gov Other QSAR studies on benzamide derivatives have successfully used topological descriptors, such as molecular connectivity indices and Kier's shape index, to model antimicrobial activity. nih.gov

For this compound, a hypothetical QSAR model would correlate its biological activity with descriptors that quantify its distinct features. The two chlorine atoms on the benzoyl ring would significantly influence its hydrophobicity (logP), electronic properties (Hammett constants), and steric profile (Taft's steric parameter). pharmacareerinsider.com These descriptors, among others, would form the basis for constructing a predictive model.

Table 1: Key Physicochemical Descriptors in QSAR for Benzamide Derivatives This table is interactive. You can sort and filter the data.

Descriptor Category Specific Descriptor Significance in Modeling Biological Activity
Electronic Electrophilicity Index Indicates the capacity of the molecule to accept electrons, suggesting the importance of electrostatic interactions with biological targets. nih.gov
Hydrophobic LogP (Partition Coefficient) Measures the lipophilicity of the molecule, which is crucial for membrane permeability and hydrophobic interactions with receptors. frontiersin.orgnih.gov
Steric/Topological Molar Refractivity Relates to molecular volume and polarizability, indicating the role of steric bulk and dispersion forces in binding. nih.gov
Steric/Topological Molecular Connectivity Indices Quantify the degree of branching and complexity of the molecular structure, which can influence receptor fit. nih.gov
Constitutional Molecular Weight Represents the overall size of the molecule, which can be a fundamental factor in its ability to access a binding site. nih.gov

| Quantum Chemical | Total Energy | The calculated total energy of the molecule in its ground state can be correlated with its stability and reactivity. nih.gov |

The three-dimensional arrangement of a molecule dictates its ability to form specific interactions with a biological target. In the case of this compound, crystallographic studies of the closely related isomer, N-(3,5-dichlorophenyl)benzamide, provide precise data on its key structural features. nih.gov

The conformation of the molecule is defined by the dihedral angles between its planar components. For N-(3,5-dichlorophenyl)benzamide, the amide group is twisted relative to both the benzoyl and the aniline (dichlorophenyl) rings. nih.gov The dihedral angle between the benzoyl and aniline rings is 58.3°. nih.gov This twisted conformation is a critical structural feature that influences how the molecule presents its functional groups for intermolecular interactions.

The primary molecular interaction observed in the crystal structure of N-(3,5-dichlorophenyl)benzamide is the formation of N—H⋯O hydrogen bonds. These bonds link adjacent molecules into infinite chains, demonstrating the importance of the amide group as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov The placement of chloro-substituents has a distinct effect on these structural parameters when compared to other isomers.

Table 2: Comparison of Dihedral Angles in Chlorinated N-Phenylbenzamide Isomers This table is interactive. You can sort and filter the data.

Compound Dihedral Angle Between Aromatic Rings Reference
N-(3,5-dichlorophenyl)benzamide 58.3° nih.gov
4-Chloro-N-phenylbenzamide 59.6° researchgate.net

Computational Molecular Descriptors and Their Significance in Chemical Research

Computational molecular descriptors are numerical values derived from the molecular structure that are used to quantify various aspects of a molecule's physicochemical properties. frontiersin.org These descriptors are fundamental to QSAR and other computational chemistry methods, as they translate the abstract concept of molecular structure into a quantitative format suitable for analysis and model building. frontiersin.orgfrontiersin.org Their significance lies in their ability to provide insights into molecular behavior, predict properties, and guide the rational design of new chemical entities. mdpi.com

For this compound, a wide array of descriptors can be calculated to characterize its properties:

1D Descriptors: These are based on the molecular formula, such as molecular weight and atom counts.

2D Descriptors: These are calculated from the 2D representation of the molecule and include topological indices (e.g., connectivity indices) that describe molecular branching and shape. nih.gov

3D Descriptors: These depend on the 3D coordinates of the atoms and describe the molecule's spatial arrangement, including steric parameters and surface area calculations.

Computational studies on related benzamides demonstrate the power of these descriptors. For instance, analysis of amino-substituted benzamides showed that descriptors related to electron-donating capacity could explain their antioxidant properties. nih.gov In another study, descriptors quantifying lipophilic and spatial features were used to rationalize the antimicrobial activity of benzodioxane-benzamides. mdpi.com

The descriptors for this compound would be heavily influenced by its specific substitution. The two chlorine atoms would increase its lipophilicity (LogP) and molecular weight, while also creating a distinct electrostatic potential surface due to the electronegativity of the halogens. Quantum chemical descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide information about its chemical reactivity and electronic properties. frontiersin.org By calculating these descriptors, researchers can quantitatively compare this compound to other compounds and predict its behavior in various chemical and biological systems.

Table 3: Major Classes of Computational Descriptors and Their Research Significance This table is interactive. You can sort and filter the data.

Descriptor Class Examples Significance in Chemical Research
Physicochemical LogP, Molar Refractivity, Polar Surface Area (PSA) Predicts absorption, distribution, metabolism, and excretion (ADME) properties; essential for drug design. frontiersin.orgfrontiersin.org
Electronic Dipole Moment, HOMO/LUMO Energies, Electrostatic Potential Describes electronic charge distribution, chemical reactivity, and the nature of intermolecular electrostatic interactions. frontiersin.orgnih.gov
Topological Wiener Index, Kier & Hall Connectivity Indices Quantifies molecular size, shape, and degree of branching; correlates with physical properties and biological activity. nih.gov

| Quantum Chemical | Total Energy, Heat of Formation, Ionization Potential | Provides insights into molecular stability, reactivity, and the energetics of chemical reactions. nih.gov |

Molecular Interaction Studies and Mechanistic Investigations Non Clinical Focus

Fundamental Intermolecular Forces Governing Self-Assembly and Recognition

The self-assembly and molecular recognition capabilities of 3,5-dichloro-N-phenylbenzamide are governed by a combination of hydrogen bonds, halogen bonds, and aromatic interactions.

Hydrogen bonding is a primary directional force in the molecular architecture of benzanilides. In the crystal structure of N-(3,5-dichlorophenyl)benzamide, the molecules are linked into infinite chains by intermolecular N—H⋯O hydrogen bonds. nih.gov This interaction occurs between the amide hydrogen (donor) and the carbonyl oxygen (acceptor) of a neighboring molecule. The conformation of the H—N—C=O unit is consistently trans. nih.gov

Crystallographic data for the title compound reveals specific dihedral angles that define its three-dimensional shape. The amide group forms a dihedral angle of 14.3° with the benzoyl ring and 44.4° with the aniline (B41778) (3,5-dichlorophenyl) ring. nih.gov The two aromatic rings are twisted relative to each other, with a dihedral angle of 58.3°. nih.gov This twisted, yet relatively planar, structure is a direct consequence of the interplay between steric hindrance and the formation of stabilizing hydrogen bonds. In related structures, such as N,N',N''-tris(2-pyridinyl)-1,3,5-benzenetricarboxamide, the degree of twisting at the amide group is significantly influenced by its participation in hydrogen bonding. uzh.ch

Table 1: Crystallographic and Hydrogen Bond Data for N-(3,5-dichlorophenyl)benzamide nih.gov
ParameterValue
Molecular FormulaC₁₃H₉Cl₂NO
Crystal SystemMonoclinic
Hydrogen Bond TypeN—H⋯O
Dihedral Angle (Amide - Benzoyl Ring)14.3 (8)°
Dihedral Angle (Amide - Aniline Ring)44.4 (4)°
Dihedral Angle (Benzoyl Ring - Aniline Ring)58.3 (1)°

A halogen bond is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a nucleophile. This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite to the C-X covalent bond. The presence of two electron-withdrawing chlorine atoms on the phenyl ring of this compound makes it a potential candidate for forming significant halogen bonds.

While specific studies on halogen bonding in this compound are not detailed, research on analogous structures provides insight. In similar chlorinated compounds, intermolecular halogen bonds of the C−Cl···O and Cl···π types have been observed, with interaction distances shorter than the sum of their van der Waals radii, confirming the attractive nature of the force. The strength of halogen bonds generally increases with the polarizability of the halogen (I > Br > Cl).

Aromatic interactions, particularly π-π stacking, occur between the electron-rich π-systems of aromatic rings and are critical for the stability of many chemical and biological structures. nih.gov These interactions arise from a combination of dispersion forces and electrostatic interactions. libretexts.org For this compound, with its two phenyl rings, π-stacking can occur between molecules.

The geometry of these interactions is typically not a perfectly eclipsed "sandwich" configuration, which can be electrostatically repulsive. wikipedia.org More commonly, a parallel-displaced (staggered) or a perpendicular T-shaped arrangement is observed, which is electrostatically attractive. wikipedia.org The presence of electronegative chlorine substituents can alter the quadrupole moment of the dichlorophenyl ring, influencing the strength and geometry of these stacking interactions. In some molecular crystals, π-stacking interactions connect molecular dimers or chains into more complex one-dimensional polymeric structures. researchgate.net

Mechanistic Studies of Molecular Recognition with Biological Macromolecules

The same intermolecular forces that direct self-assembly also enable this compound to be recognized by biological macromolecules like enzymes and nucleic acids.

The inhibition of enzymes is a key mechanism for many bioactive compounds. Cholinesterases (ChE), such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are vital enzymes in the nervous system, and their inhibition is a therapeutic strategy for Alzheimer's disease. mdpi.commdpi.com Studies on related 2-hydroxy-N-phenylbenzamides (salicylanilides) have shown moderate inhibition of both AChE and BuChE. nih.gov The binding of inhibitors to the active site gorge of cholinesterases often involves π-π stacking interactions with aromatic residues like tryptophan. frontiersin.org

While the structural features of this compound are conducive to such interactions, specific enzymatic assays detailing its inhibitory activity against cholinesterases or IκB kinase β (an enzyme in the NF-κB signaling pathway) are not prominently available. The inhibition of the NF-κB pathway by the related compound IMD-0354 (N-(3,5-bis(trifluoromethyl)phenyl)-5-chloro-2-hydroxybenzamide) was found to be potent in cellular assays, though it was inactive in direct enzymatic assays against IKKβ, suggesting a complex mechanism of action. nih.gov

Small molecules with a crescent shape and appropriate hydrogen bonding capabilities can bind non-covalently to the minor groove of DNA, particularly in AT-rich regions. psu.edu This binding is driven by a combination of shape complementarity, hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org Benzamides are a class of compounds that have been explored as DNA minor groove binders. nih.govnih.gov Their mechanism often involves the displacement of water molecules from the minor groove, which is an entropically favorable process.

The structure of this compound, with its curved shape and hydrogen-bond-donating N-H group, fits the profile of a potential DNA minor groove binding agent. In a model of benzamide (B126) binding to DNA, a specific hydrogen bond was observed between an amide hydrogen and the N-3 atom of adenine. nih.gov In this model, the aromatic ring of the benzamide did not intercalate between the DNA base pairs but was positioned nearly perpendicular to the stacked bases. nih.gov However, depending on the specific DNA sequence and molecular structure, some compounds can switch between minor groove binding and intercalation, where the planar aromatic system slides between the base pairs of the DNA double helix. psu.edursc.org

Studies on Proton Shuttling Mechanisms Across Membrane Mimics

The ability of small molecules to transport protons across lipid bilayers is a critical aspect of their biological activity, particularly in the context of uncoupling oxidative phosphorylation. While direct studies on this compound as a proton shuttle are not extensively documented, the behavior of related chemical structures and general principles of proton transport provide a framework for understanding its potential role.

Protonophores facilitate the movement of protons across a membrane, typically in a cyclic manner involving both a neutral and a charged species. For a weak acid type protonophore, the neutral, protonated form crosses the membrane, releases a proton on the other side, and the resulting anion returns to the original side to pick up another proton. The efficiency of this process is governed by the molecule's lipophilicity and its pKa.

Studies on other classes of compounds, such as rhodamine derivatives, have elucidated the mechanisms of electrogenic proton transport across lipid bilayers. For instance, cationic derivatives have been shown to mediate proton transport, with the current-voltage characteristics of the membrane being dependent on the pH of the surrounding medium. nih.gov At low pH, a cationic carrier would be predominantly in its protonated form, and its movement across the membrane would contribute to an electrical current. nih.gov

Furthermore, research on structural proton diffusion along lipid bilayer surfaces has highlighted the importance of the Grotthuss mechanism, where protons are exchanged between hydrogen-bonded water molecules at the membrane interface. nih.gov This lateral diffusion can be significantly faster than transmembrane transport and may play a role in delivering protons to and from membrane-embedded proteins. nih.gov

Inhibition Mechanisms of Photosynthetic Electron Transport

A significant area of research for N-phenylbenzamide derivatives and structurally related anilides is their herbicidal activity, which often stems from the inhibition of photosynthetic electron transport. Herbicides that target this pathway disrupt the conversion of light energy into chemical energy, ultimately leading to plant death. The primary target for many of these inhibitors is Photosystem II (PS II), a key protein complex in the thylakoid membranes of chloroplasts.

The mechanism of inhibition typically involves the binding of the inhibitor molecule to the Q_B binding niche on the D1 protein of the PS II complex. nih.gov This binding event blocks the electron flow from the primary quinone acceptor, Q_A, to the secondary quinone acceptor, Q_B. nih.gov The interruption of this electron transfer cascade leads to a halt in CO2 fixation and the production of ATP, both of which are essential for the plant's survival. nih.gov

The following table presents the half-maximal inhibitory concentration (IC50) values for the inhibition of photosynthetic electron transport by various N-phenylcarboxamide derivatives, illustrating the influence of different substituents.

CompoundSubstituents on Phenyl RingIC50 (µM) for PET Inhibition
N-(3,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide3,5-Difluoro~10
N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide3,5-Dimethyl~10
N-(2,5-Difluorophenyl)-3-hydroxynaphthalene-2-carboxamide2,5-Difluoro~10
N-(2,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide2,5-Dimethyl~10

Data sourced from studies on N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides, which are structurally related to this compound. nih.gov

Based on these findings, it is highly probable that this compound exerts its potential herbicidal effects through a similar mechanism of inhibiting photosynthetic electron transport at the level of Photosystem II. The 3,5-dichloro substitution pattern on the phenyl ring is a common feature in many potent PS II inhibitors.

Modulation of Specific Cellular Pathways at a Molecular Level

Beyond photosynthesis, N-phenylbenzamide derivatives have been investigated for their ability to modulate other specific cellular pathways at the molecular level. Two notable areas of research include their activity against kinetoplastid parasites and their role as inhibitors of the mitochondrial permeability transition pore.

Targeting Kinetoplast DNA:

A series of N-phenylbenzamide derivatives have been identified as potent agents against kinetoplastid parasites like Trypanosoma brucei, the causative agent of African trypanosomiasis. nih.govacs.org The proposed mechanism of action involves the binding of these compounds to the minor groove of AT-rich DNA, particularly the kinetoplast DNA (kDNA), which is the mitochondrial DNA of these organisms. nih.govacs.org This interaction is thought to displace essential High Mobility Group (HMG)-box-containing proteins that are crucial for kDNA function, leading to the disruption of the kDNA network and ultimately parasite death. nih.govacs.org The specificity for AT-rich regions is a key feature, and the amide linkage in the N-phenylbenzamide scaffold plays a role in the correct positioning of the molecule within the DNA minor groove.

Inhibition of the Mitochondrial Permeability Transition Pore:

The mitochondrial permeability transition pore (PTP) is a channel in the inner mitochondrial membrane, and its persistent opening can lead to mitochondrial dysfunction and cell death. nih.gov N-phenylbenzamide derivatives have emerged as potent inhibitors of the PTP. nih.gov For instance, the compound 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide demonstrated significant inhibitory activity in a mitochondrial swelling assay, with an EC50 of 280 nM. nih.gov These inhibitors act by increasing the calcium retention capacity of the mitochondria, thereby preventing the pore from opening in response to calcium overload and oxidative stress. nih.gov This suggests that the N-phenylbenzamide scaffold can be tailored to interact with components of the PTP complex, offering a therapeutic strategy for conditions associated with mitochondrial dysfunction.

Structure-Mechanism Relationship Analysis

The biological and mechanistic activities of this compound are intrinsically linked to its three-dimensional structure and the electronic properties of its constituent parts. This section explores the relationships between its structural features and its molecular interactions.

Impact of Halogen Substituents on Interaction Specificity and Affinity

The presence and position of halogen substituents on the phenyl rings of benzanilide (B160483) derivatives are critical determinants of their biological activity. In this compound, the two chlorine atoms on the N-phenyl ring significantly influence its physicochemical properties and, consequently, its interactions with biological targets.

Halogen atoms, such as chlorine, are electron-withdrawing and increase the lipophilicity of the molecule. The electron-withdrawing nature of the chlorine atoms can enhance the acidity of the amide proton, which may be important for hydrogen bonding interactions with target proteins. In the context of herbicidal activity, the substitution pattern on the anilide ring is crucial for fitting into the Q_B binding pocket of the D1 protein in Photosystem II. nih.gov

Studies on related benzimidazole (B57391) derivatives have also highlighted the importance of halogenation for anti-inflammatory activity, suggesting that steric hindrance from the halogen atoms can be beneficial. nih.gov The size and electronegativity of the halogen can modulate the binding affinity and specificity. For example, in a series of PilB inhibitors, the presence of bis-hydroxyl groups on the ortho position of the aryl ring, a feature that can be influenced by the electronic effects of other substituents, led to a marked improvement in potency. rsc.org

Conformational Requirements of the Amide Linker for Molecular Recognition

The amide linker (-CO-NH-) is a central feature of the this compound structure, providing both rigidity and the capacity for hydrogen bonding. The conformation of this linker dictates the relative orientation of the two phenyl rings, which is crucial for fitting into specific binding sites.

Crystallographic studies of related benzanilides have shown that the amide group typically adopts a trans-planar conformation. nih.gov For example, in 2-chloro-N-(3,5-dichloro-phenyl)-benzamide, the amide group is trans-planar. nih.gov This planarity is a common feature in many biologically active peptides and peptidomimetics and is stabilized by resonance.

The following table summarizes the dihedral angles in N-(3,5-dichloro-phenyl)benzamide, which provides insight into the likely conformation of the titular compound.

Dihedral AngleValue (°)
Amide Group vs. Benzoyl Ring14.3
Amide Group vs. Aniline Ring44.4
Benzoyl Ring vs. Aniline Ring58.3

Data from crystallographic studies of N-(3,5-dichloro-phenyl)benzamide.

Electronic and Steric Effects of Substituents on Mechanistic Activity

The mechanistic activity of this compound is a direct consequence of the interplay between the electronic and steric effects of its substituents. The two chlorine atoms at the 3 and 5 positions of the N-phenyl ring are the most influential in this regard.

Electronic Effects:

The chlorine atoms are strongly electron-withdrawing due to their high electronegativity (inductive effect). This has several consequences:

It increases the partial positive charge on the adjacent carbon atoms of the phenyl ring.

It increases the acidity of the amide proton, making it a better hydrogen bond donor.

It can influence the electron density of the entire molecule, which can be critical for interactions with electron-rich or electron-poor regions of a binding site.

In the context of Photosystem II inhibition, the electron-withdrawing nature of the substituents on the anilide ring has been shown to contribute to the PET (Photosynthetic Electron Transport) activity of these compounds. nih.gov

Steric Effects:

The chlorine atoms are larger than hydrogen atoms, and their presence introduces steric bulk at the 3 and 5 positions. This steric hindrance can:

Dictate the preferred conformation of the molecule by restricting the rotation around the N-phenyl bond.

Influence the binding affinity by either preventing the molecule from entering a narrow binding pocket or by providing favorable van der Waals contacts within a well-fitting pocket.

Prevent or slow down metabolic degradation by sterically shielding susceptible sites on the molecule.

The interplay of these effects is complex. For instance, in S_N2 reactions, it has been shown that bulky substituents can sometimes lead to a release of steric repulsion in the transition state, while the activation barrier is more influenced by the weakening of electrostatic and orbital interactions. nih.gov Similarly, for this compound, the combination of electronic and steric factors will determine its binding affinity and efficacy for a given biological target.

Design, Synthesis, and Chemical Structure Activity Relationship Sar Exploration of Analogues

Systematic Modification of the 3,5-dichloro-N-phenylbenzamide Scaffold

The this compound structure offers several points for modification, allowing for a thorough exploration of how chemical changes impact its interactions with biological targets. These modifications are typically focused on three main areas: the benzoyl ring, the N-phenyl moiety, and the amide linker.

Modifications to the Benzoyl Ring

The dichlorinated benzoyl ring is a key feature of the parent compound. Researchers have investigated the impact of altering the halogenation pattern and introducing other substituents. For instance, the synthesis of various dichlorobenzamide derivatives has been achieved by reacting 3,5-dichlorobenzoyl chloride with different arylamines. researchgate.net This allows for a direct comparison of the 3,5-dichloro substitution pattern with other arrangements and with different halogen atoms.

Studies on related structures, such as 2,4-dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide, have shown that substitutions on the A ring (analogous to the benzoyl ring here) are critical for activity. nih.gov Specifically, electron-withdrawing groups like fluorine, bromine, and chlorine were associated with stronger activity. nih.gov Conversely, the introduction of electron-donating methyl groups resulted in diminished activity. nih.gov This suggests that the electronic properties of the substituents on the benzoyl ring play a significant role in the molecule's function.

Variations on the N-Phenyl Moiety

The N-phenyl portion of the molecule has been a major focus for analog synthesis. A series of 3,5-dichlorobenzamide (B1294675) derivatives were synthesized by reacting 3,5-dichlorobenzoyl chloride with various arylamine compounds, demonstrating the feasibility of introducing a wide range of substituents on this ring. researchgate.net For example, the synthesis and crystal structures of 3,5-dichloro-N-(2-chlorophenyl)benzamide and 3,5-dichloro-N-(4-chlorophenyl)benzamide have been reported. researchgate.net

The introduction of heterocyclic rings in place of the N-phenyl group is another common strategy. For instance, imidazole-based N-phenylbenzamide derivatives have been synthesized and shown to possess biological activity. nih.gov The synthesis of N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)thiophene-2-carboxamide, where a thiophene (B33073) ring is part of the A ring linker, also highlights the exploration of heterocyclic replacements. nih.gov These modifications can significantly alter the molecule's shape, polarity, and hydrogen bonding capabilities, thereby influencing its biological profile.

Alterations of the Amide Linker or Introduction of Bioisosteres

The amide bond is a crucial linkage in the this compound scaffold. However, it can be susceptible to enzymatic hydrolysis in biological systems. drughunter.com To improve metabolic stability and other properties, researchers often replace the amide group with bioisosteres—functional groups that mimic the physicochemical properties of the amide. nih.govresearchgate.netacs.orgnih.gov

Common amide bioisosteres include five-membered heterocyclic rings like triazoles, oxadiazoles, and imidazoles. drughunter.comnih.govresearchgate.net For example, the 1,2,3-triazole moiety is considered an excellent nonclassical bioisostere for the amide bond. nih.gov Other potential replacements for the amide linker include sulfonamides, ureas, carbamates, and trifluoroethylamines. nih.govdrughunter.comnih.gov The choice of bioisostere can lead to significant changes in molecular size, shape, electronic distribution, and polarity, which can either be beneficial or detrimental to the desired biological activity. researchgate.netacs.orgnih.gov

Structure-Activity Relationship Studies Focused on Chemical Principles

SAR studies aim to correlate the chemical structure of a molecule with its biological activity. For this compound analogues, these studies often focus on electronic and steric parameters.

Electronic Parameter Correlations (e.g., Hammett Constants) with Molecular Interactions

The Hammett equation is a valuable tool in QSAR studies for relating reaction rates and equilibrium constants of substituted benzoic acid derivatives. wikipedia.orgscispace.com It uses substituent constants (σ) to quantify the electronic effect (inductive and resonance) of a substituent. nih.gov The reaction constant (ρ) indicates the sensitivity of a reaction to these substituent effects. wikipedia.org

For benzamide (B126) derivatives, Hammett constants can be used to understand how different substituents on the aromatic rings influence the molecule's interaction with its target. nih.govnih.gov For instance, a positive ρ value in a Hammett plot suggests that the reaction is favored by electron-withdrawing groups, while a negative ρ value indicates that electron-donating groups are favorable. In the context of the this compound scaffold, this analysis can provide insights into the electronic requirements for binding to a biological target. The observation that electron-withdrawing groups on the benzoyl ring enhance activity in related compounds is consistent with the principles described by the Hammett equation. nih.gov

Steric Parameter Influences on Reaction Rates and Binding

Steric factors, which relate to the size and shape of the molecule, are also critical for biological activity. Substituents that are too bulky may hinder the molecule from fitting into a binding pocket, a phenomenon known as steric hindrance. In SAR studies of related compounds, it has been observed that substitutions at certain positions can aid in tighter packing and improve activity, while the size and type of the ring system can also affect the degree of activity. nih.gov

Lipophilicity Effects on Distribution and Molecular Recognition

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical physicochemical parameter that significantly influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets. In the context of this compound and its analogues, modulating lipophilicity through strategic chemical modifications can have profound effects on their distribution and molecular recognition.

The incorporation of fluorine atoms into a molecule is a common strategy to alter its lipophilicity. nih.gov For instance, the perfluorination of benzamides has been shown to increase their binding affinity compared to their non-fluorinated counterparts. nih.gov This is attributed to the high electronegativity of fluorine, which can influence properties such as metabolic stability, membrane permeation, and binding affinity. nih.gov

In a series of 3-substituted benzylthioquinolinium iodide analogues, the substitution pattern on the phenyl ring demonstrated a clear impact on activity, which can be correlated with changes in lipophilicity and electronic properties. nih.gov For example, introducing a bulky, lipophilic tertiary butyl group at the para-position was detrimental to the activity. nih.gov Conversely, analogues with electron-withdrawing groups like dichloro and ditrifluoromethyl showed some activity, although less than a reference compound. nih.gov This suggests that a delicate balance of lipophilicity and electronic factors is necessary for optimal biological activity.

The importance of the aromatic nature of the phenyl ring was also highlighted. Replacing the phenyl ring with a more flexible cyclohexyl ring resulted in a loss of broad-spectrum activity. nih.gov However, extending the aromatic system, for instance by replacing the phenyl ring with a naphthalene (B1677914) moiety, improved activity across a range of targets, indicating that increased lipophilicity and aromaticity can be beneficial in certain contexts. nih.gov

The ionization state of a molecule at physiological pH, which is influenced by its pKa, is another factor intertwined with lipophilicity that affects DNA binding affinities. nih.gov

Rational Design Principles for Novel Benzamide Scaffolds

The creation of novel benzamide-based molecules with desired biological activities relies on rational design principles that guide the synthetic process. These principles often involve a combination of retrosynthetic analysis and modern chemoinformatic tools.

Retrosynthetic analysis is a powerful strategy in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical disconnections. amazonaws.comub.edu This process begins with the final product and works backward, identifying key bond-forming reactions in reverse. amazonaws.com

For an aromatic amide like this compound, a primary retrosynthetic disconnection would be at the amide bond. This suggests that the molecule can be synthesized from 3,5-dichlorobenzoyl chloride and an appropriate arylamine. amazonaws.comresearchgate.net This approach simplifies the synthesis by breaking the target molecule into two more readily accessible fragments. amazonaws.com

When planning a synthesis, it is crucial to consider the chemoselectivity of the reactions. For instance, if other reactive functional groups are present in the starting materials, they may need to be protected to avoid unwanted side reactions. amazonaws.com The order in which bond disconnections are made is also critical to developing an efficient and successful synthetic route. amazonaws.com

The general strategy for retrosynthetic analysis of amides involves disconnecting the C-N bond, leading to an acyl synthon (often derived from a carboxylic acid or acyl chloride) and an amine synthon. amazonaws.com This fundamental approach is widely applicable to the synthesis of a vast array of benzamide derivatives.

In modern drug discovery, chemoinformatic approaches play a pivotal role in the rational design of novel compounds. These computational methods utilize existing data on chemical structures and biological activities to predict the properties of new, untested molecules, thereby prioritizing synthetic efforts.

Structure-activity relationship (SAR) analysis is a cornerstone of chemoinformatics. By systematically studying how changes in the chemical structure of a series of compounds affect their biological activity, researchers can identify key structural features, or pharmacophores, that are essential for activity. nih.govmdpi.comresearchgate.net For example, in a series of benzimidazole (B57391) derivatives, SAR studies revealed that the type and position of substituents on the benzimidazole ring significantly influenced their anti-inflammatory activity. mdpi.com

Virtual combinatorial chemistry is another powerful chemoinformatic tool. This technique allows for the in silico generation of large libraries of virtual compounds by combining different building blocks or substituents on a core scaffold. frontiersin.org These virtual libraries can then be screened for their predicted activity and other desirable properties, such as favorable ADME profiles, before any resource-intensive synthesis is undertaken. frontiersin.org

Docking studies are also frequently employed to understand how a ligand might bind to its protein target at an atomic level. nih.gov By visualizing the binding mode of a compound within the active site of a receptor, researchers can make informed decisions about which structural modifications are likely to enhance binding affinity and selectivity. nih.govfrontiersin.org For instance, the binding mode of a series of 3-phenylcoumarin (B1362560) derivatives to monoamine oxidase B was elucidated using docking, providing a structural basis for their observed inhibitory activity. frontiersin.org

Advanced Chemical Applications and Future Research Directions

Potential as Ligands or Catalytic Components in Organic Transformations

The N-phenylbenzamide framework, with its amide linkage containing nitrogen and oxygen atoms with lone pairs of electrons, possesses inherent potential to act as a ligand, coordinating to metal centers. While direct catalytic applications of 3,5-dichloro-N-phenylbenzamide are not extensively documented, the broader class of benzamides and related structures demonstrates this capability.

The amide group can coordinate to metals in several ways, including as a monodentate ligand through the carbonyl oxygen or, less commonly, the nitrogen atom. More complex benzamide (B126) derivatives can act as bidentate or polydentate ligands, forming stable chelate rings with metal ions, which is crucial for catalysis. For instance, related pyrazolylpropanamide ligands have been shown to form seven-membered chelate rings with transition metals like manganese(II) and also act as bridging ligands to form dimeric structures. researchgate.net

Although a study on palladium-mediated reactions to form N-phenylbenzamide from phenylsulfinic acid and phenyl isocyanate did not yield the desired product in solution, it highlights the exploration of benzamides within the context of transition metal catalysis. publish.csiro.au Future research could focus on synthesizing novel transition metal complexes with this compound or its derivatives. The electronic effects of the chlorine atoms on the benzoyl ring could modulate the electron-donating ability of the amide group, potentially influencing the stability and reactivity of resulting metal complexes for applications in organic transformations.

Role as Building Blocks in Supramolecular Chemistry and Materials Science

The true strength of this compound in materials science lies in its capacity to act as a building block for supramolecular assemblies. This is dictated by the specific non-covalent interactions encoded in its molecular structure.

X-ray diffraction studies have provided definitive insights into the solid-state arrangement of this molecule. The key interaction governing its self-assembly is the intermolecular hydrogen bond between the amide hydrogen (N-H) and the carbonyl oxygen (C=O) of a neighboring molecule. nih.govnih.gov This interaction is robust and directional, leading to the formation of infinite one-dimensional chains running along the c-axis of the crystal lattice. nih.gov

Table 1: Selected Crystallographic Data for N-(3,5-Dichlorophenyl)benzamide

Parameter Value
Chemical Formula C₁₃H₉Cl₂NO
Crystal System Monoclinic
a (Å) 13.520 (1)
b (Å) 9.9929 (8)
c (Å) 9.4447 (7)
β (°) 106.357 (9)
Dihedral Angle (Benzoyl/Aniline (B41778) Rings) 58.3 (1)°

Data sourced from Gowda et al., 2008. nih.gov

Advancements in Spectroscopic and Computational Methodologies for Benzamide Analysis

The characterization of this compound and its derivatives relies on a combination of standard and advanced analytical techniques. Spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are routinely used to confirm the molecular structure, while X-ray crystallography provides unambiguous proof of structure and conformational details in the solid state. nih.gov

In recent years, computational chemistry has become an indispensable tool for gaining deeper insights into the properties of benzamides. Density Functional Theory (DFT) is widely employed to complement experimental data. DFT calculations can predict molecular geometries, vibrational frequencies (IR spectra), and NMR chemical shifts with a high degree of accuracy. publish.csiro.au

Advanced computational studies on related N-phenylbenzamide derivatives have explored:

Molecular Docking and Dynamics: These methods are used to simulate the interaction of benzamide derivatives with biological targets, providing insights into their binding affinity and mechanism of action at a molecular level. nih.gov

Frontier Molecular Orbitals (FMO): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the electronic properties and reactivity of the molecules.

Natural Bond Orbital (NBO) Analysis: This analysis provides information about intramolecular interactions, such as hyperconjugation and charge transfer.

These computational methodologies allow for the in silico design of new N-phenylbenzamide derivatives with tailored electronic, structural, and functional properties, guiding future synthetic efforts.

Interdisciplinary Research at the Interface of Chemistry and Molecular Sciences (excluding clinical applications)

The N-phenylbenzamide scaffold is a "privileged structure" that appears in molecules designed for a variety of functions, leading to significant interdisciplinary research. Excluding clinical applications, these efforts primarily fall into the domains of agricultural science and fundamental molecular biology.

One notable area is the development of herbicides. Asymmetric N,N-dialkyl-3,5-dichlorobenzamides have been synthesized and tested for their phytotoxic activity. nih.gov Studies show that these compounds possess high herbicidal activity and selectivity against certain weed species, making them subjects of interest at the interface of synthetic organic chemistry and agricultural science. nih.gov

Furthermore, the interaction of N-phenylbenzamide derivatives with biomacromolecules is a key area of research in molecular science. Derivatives have been designed to bind to the minor groove of DNA, particularly in kinetoplastid parasites. acs.orgnih.gov The study of these interactions, including the displacement of essential DNA-binding proteins, contributes to the fundamental understanding of how small molecules can recognize and modulate the function of nucleic acids. acs.org This research, focusing on the biophysical and molecular recognition aspects, sits (B43327) at the crossroads of chemistry and molecular biology.

Emerging Trends in N-Phenylbenzamide Research

Current research on N-phenylbenzamides is expanding beyond traditional applications, driven by new synthetic methods and a deeper understanding of their structure-property relationships.

An emerging trend is the development of more efficient and atom-economical synthetic protocols. For example, one-pot, three-component reactions have been utilized to synthesize libraries of imidazole-based N-phenylbenzamide derivatives, showcasing a move towards more sustainable chemical synthesis. nih.gov

There is also a growing interest in exploring N-phenylbenzamides as functional organic materials. The inherent donor-π-acceptor (D-π-A) nature of the N-phenylbenzamide scaffold makes it a candidate for applications in organic electronics. The strategic placement of electron-donating and electron-withdrawing groups can tune the electronic properties of these molecules for potential use in fields like organic photovoltaics or as emitters in organic light-emitting diodes (OLEDs).

Finally, the combination of computational design with targeted synthesis represents a major forward-looking trend. By predicting the properties and potential activities of novel N-phenylbenzamide derivatives in silico, researchers can prioritize synthetic targets for a range of applications, from new materials to highly specific molecular probes for biological systems. nih.gov This synergy accelerates the discovery cycle and expands the chemical space available for exploration.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dichloro-N-phenylbenzamide, and how can reaction conditions be optimized?

  • Methodology : The compound is synthesized via amide coupling between 3,5-dichlorobenzoic acid and aniline derivatives. A typical protocol involves using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) as a catalyst in dichloromethane. Post-reaction, purification is achieved through recrystallization from ethanol, as demonstrated in single-crystal growth studies . Optimization includes monitoring reaction progress via TLC and adjusting stoichiometry to minimize side products.

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodology :

  • Infrared (IR) Spectroscopy : Identifies amide C=O stretches (~1650–1680 cm⁻¹) and N–H bends (~3300 cm⁻¹).
  • NMR Spectroscopy : 1^1H NMR confirms aromatic proton environments (e.g., deshielded protons near electron-withdrawing Cl groups), while 13^13C NMR verifies carbonyl and aromatic carbons.
  • Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H]⁺ at m/z 280.0012 for C₁₃H₉Cl₂NO). These methods are standard in structural elucidation .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of this compound?

  • Methodology :

Data Collection : Use a single-crystal X-ray diffractometer with Mo-Kα radiation (λ = 0.71073 Å).

Structure Solution : Employ SHELXT for phase determination via intrinsic phasing algorithms, leveraging Laue group symmetry .

Refinement : Apply SHELXL to refine atomic coordinates, thermal parameters, and hydrogen-bonding networks. Key parameters include R-factor (<5%) and data-to-parameter ratios (>10:1) .

  • Example : The title compound’s structure revealed a trans H–N–C=O conformation and dihedral angles between benzoyl (14.3°) and aniline rings (58.3°), critical for understanding packing interactions .

Q. How do hydrogen-bonding networks and crystal packing influence the physicochemical properties of this compound?

  • Methodology : Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds) using Mercury software. For instance, infinite molecular chains along the c-axis in the crystal lattice are stabilized by N–H⋯O bonds (2.89 Å, 158°), affecting solubility and melting behavior . Advanced studies may correlate packing motifs with thermal stability via DSC or Hirshfeld surface analysis.

Q. How can researchers address contradictions in reported structural parameters (e.g., dihedral angles) across derivatives of this compound?

  • Methodology :

  • Comparative Analysis : Use Cambridge Structural Database (CSD) to compare dihedral angles of structurally similar compounds (e.g., N-(3-chlorophenyl)-benzamide derivatives).
  • Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-311G**) to assess energy differences between conformers. Experimental validation via temperature-dependent crystallography can resolve discrepancies .

Methodological Best Practices

Q. What purification strategies yield high-purity this compound for crystallographic studies?

  • Methodology :

  • Recrystallization : Dissolve crude product in hot ethanol and cool slowly (0.5°C/min) to grow single crystals.
  • Column Chromatography : Use silica gel with ethyl acetate/hexane (1:4) to remove unreacted starting materials. Monitor fractions via UV-Vis at 254 nm .

Q. How can Mercury software enhance the analysis of crystal structures for this compound?

  • Methodology :

  • Void Visualization : Identify solvent-accessible voids (e.g., using a 1.2 Å probe radius) to assess potential for polymorphism.
  • Packing Similarity : Compare packing motifs with CSD entries to predict co-crystallization behavior.
  • Intermolecular Interaction Maps : Generate 2D fingerprint plots to quantify H-bonding and van der Waals contributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.